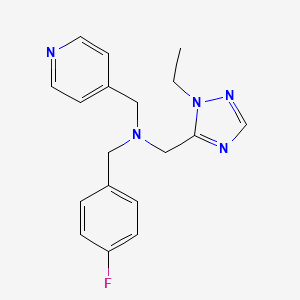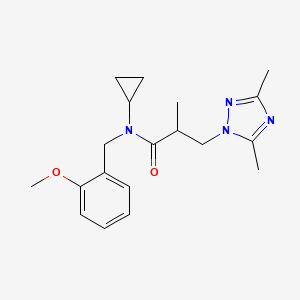![molecular formula C20H27N3O3 B5903058 [2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B5903058.png)
[2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol, also known as IMI-1, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine.
Mécanisme D'action
The mechanism of action of [2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol is not fully understood, but it is believed to work by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. It may also have a role in reducing inflammation and oxidative stress, which are thought to contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
[2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress, which are thought to contribute to the development of neurodegenerative diseases. Additionally, it has been shown to have a protective effect on neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol in lab experiments is that it has been shown to be effective against certain types of cancer cells, making it a potential candidate for further study in the development of cancer treatments. However, one limitation of using [2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the development of new therapies.
Orientations Futures
There are several future directions for research on [2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol. One area of research could focus on further elucidating its mechanism of action, which could lead to the development of more effective treatments for cancer and neurodegenerative diseases. Additionally, research could focus on optimizing its use in combination with other drugs to enhance its therapeutic potential. Finally, research could explore the potential use of [2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol in other areas of medicine, such as infectious diseases or autoimmune disorders.
Méthodes De Synthèse
[2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the coupling of 2-chloro-4-nitrobenzaldehyde with isobutyl isoxazole in the presence of a base. The resulting compound is then reacted with piperazine and reduced to obtain the final product, [2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol.
Applications De Recherche Scientifique
[2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol has been the subject of scientific research due to its potential applications in the field of medicine. It has been shown to have activity against certain types of cancer cells, such as breast cancer and lung cancer. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
[4-[[2-(hydroxymethyl)phenyl]methyl]piperazin-1-yl]-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-15(2)11-18-12-19(26-21-18)20(25)23-9-7-22(8-10-23)13-16-5-3-4-6-17(16)14-24/h3-6,12,15,24H,7-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFDDNMMATUQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[benzyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B5902985.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B5903022.png)
![(4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid](/img/structure/B5903029.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[(5-methyl-2-thienyl)methyl]prop-2-en-1-amine](/img/structure/B5903035.png)

![3-imidazo[1,2-a]pyridin-2-yl-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B5903045.png)
![5-[(4-benzoylpiperazin-1-yl)carbonyl]-N-isopropylpyrimidin-2-amine](/img/structure/B5903051.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5903055.png)
![N-[4-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}carbonyl)phenyl]acetamide](/img/structure/B5903064.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B5903067.png)
![(2-methoxyethyl)[(3-methyl-1H-pyrazol-5-yl)methyl][(2E)-3-phenylprop-2-en-1-yl]amine](/img/structure/B5903072.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5903080.png)
